6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines. Pteridines are bicyclic heterocycles that play significant roles in various biological processes, including as enzyme cofactors and pigments. This compound is of particular interest due to its unique structure, which combines a pteridine core with a naphthalene moiety, potentially imparting unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine typically involves multi-step organic synthesis. One common approach is to start with the pteridine core, which can be synthesized from pyrimidine or pyrazine precursors. The naphthalene moiety is then introduced through a nucleophilic substitution reaction, where a methyl(naphthalen-1-yl)amine is reacted with a suitable pteridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale .
Analyse Chemischer Reaktionen
Types of Reactions
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pteridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines and naphthalenes, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{[Methyl(phenyl)amino]methyl}pteridine-2,4-diamine
- 6-{[Methyl(benzyl)amino]methyl}pteridine-2,4-diamine
- 6-{[Methyl(anthracen-1-yl)amino]methyl}pteridine-2,4-diamine
Uniqueness
The uniqueness of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine lies in its naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65711-86-6 |
---|---|
Molekularformel |
C18H17N7 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
6-[[methyl(naphthalen-1-yl)amino]methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C18H17N7/c1-25(14-8-4-6-11-5-2-3-7-13(11)14)10-12-9-21-17-15(22-12)16(19)23-18(20)24-17/h2-9H,10H2,1H3,(H4,19,20,21,23,24) |
InChI-Schlüssel |
ZWCSGTKHMKLBQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.